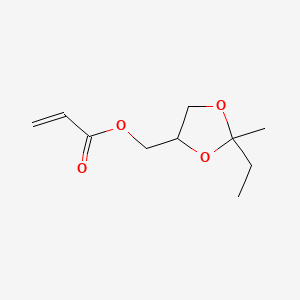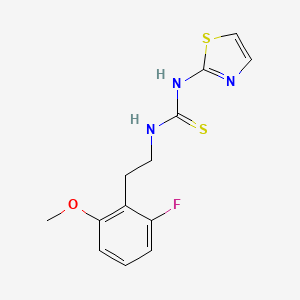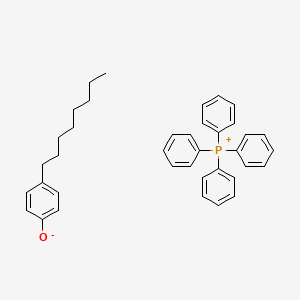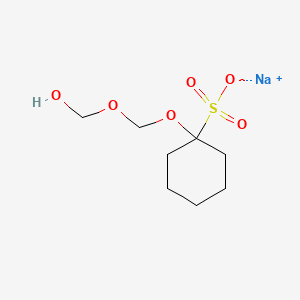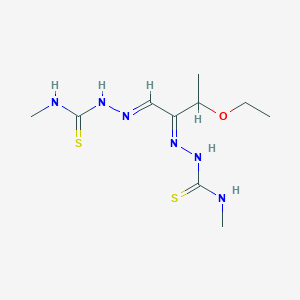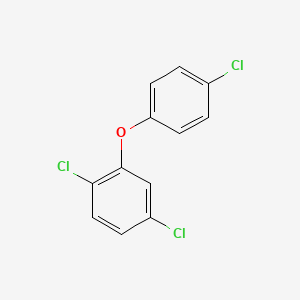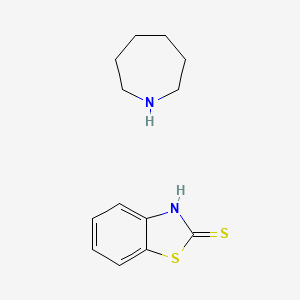
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.30128 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexene ring substituted with a hydroxyl group, a methyl group, and an acetate group. It is commonly used in various industrial and scientific applications due to its distinctive properties.
準備方法
The synthesis of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene, which is subjected to a series of reactions to introduce the necessary functional groups.
Reaction Conditions: The hydroxyl group is introduced through a hydroboration-oxidation reaction, followed by the addition of a methyl group via a Friedel-Crafts alkylation.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.
科学的研究の応用
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
類似化合物との比較
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond can be compared with other similar compounds, such as:
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate: This compound has a similar structure but differs in the position of the double bond and functional groups.
1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, propionate: This compound has a propionate group instead of an acetate group, which affects its chemical properties and reactivity.
The uniqueness of 1-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, acetate, sapond lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
93384-76-0 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
acetic acid;3-methyl-6-propan-2-ylcyclohexen-1-ol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7(2)9-5-4-8(3)6-10(9)11;1-2(3)4/h6-9,11H,4-5H2,1-3H3;1H3,(H,3,4) |
InChIキー |
SGUVYAVEVCADLG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(=C1)O)C(C)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


